molecular formula C17H18O2 B311050 5-Isopropyl-2-methylphenyl benzoate

5-Isopropyl-2-methylphenyl benzoate

Cat. No.: B311050
M. Wt: 254.32 g/mol
InChI Key: RJHHOBBLJXRSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-2-methylphenyl benzoate is a synthetic hybrid ester compound designed for advanced agricultural and pharmaceutical research. This compound is of significant interest in the development of novel biocontrol agents, demonstrating notable in vitro antifungal activity against key phytopathogenic fungi such as Fusarium oxysporum and Colletotrichum gloeosporioides . The structural motif of this molecule, which combines a phenolic moiety with a benzoate group, is recognized for its potential to interact with multiple biological targets, a strategy that can help in managing pathogen resistance . Research indicates that hybrid molecules like this compound can be synthesized both through conventional chemical methods and via greener biocatalytic processes using immobilized lipases such as Candida antarctica Lipase B (Novozym® 435) . Beyond its antifungal profile, this compound is also a candidate for cytotoxicity assessment in early-stage screening, with assays like the Brine Shrimp Lethality Assay (BSLA) used to preliminarily evaluate its bioactivity . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only. It is not for diagnostic or therapeutic use and must not be administered to humans or animals.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

(2-methyl-5-propan-2-ylphenyl) benzoate

InChI

InChI=1S/C17H18O2/c1-12(2)15-10-9-13(3)16(11-15)19-17(18)14-7-5-4-6-8-14/h4-12H,1-3H3

InChI Key

RJHHOBBLJXRSDO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(C)C)OC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 2-Isopropyl-5-methylphenyl Benzoate

The positional isomer 2-isopropyl-5-methylphenyl benzoate differs in the arrangement of substituents on the phenyl ring. Chromatographic analysis via GC-MS revealed distinct retention times for these isomers, with 5-isopropyl-2-methylphenyl benzoate (Compound 2) showing a slightly shorter retention time compared to its isomer (Compound 1), suggesting differences in volatility or molecular interactions .

Compound Retention Time (GC-MS) AChE Inhibition (Halo Diameter, cm)
This compound Shorter (Compound 2) Not reported
2-Isopropyl-5-methylphenyl benzoate Longer (Compound 1) Not reported
5-Isopropyl-2-methylphenyl acetate (1a) N/A 1.2
Eserine (Positive Control) N/A 1.4

Substituted Phenyl Esters

  • 5-Isopropyl-2-methylphenyl acetate (1a) : This acetate derivative demonstrated significant acetylcholinesterase (AChE) inhibition (1.2 cm halo diameter), comparable to the control Eserine (1.4 cm) . The benzoate analog may exhibit similar bioactivity, though direct data are lacking.
  • It showed AChE inhibition equal to Eserine (1.4 cm), suggesting ester chain length influences activity .

Alkyl Benzoate Derivatives

  • Methyl benzoate : Found in Filipendula ulmaria, it has a cananga-like odor and low cytotoxicity, making it a common fragrance component .
  • Isopropyl benzoate : Used in cosmetics for its emollient properties, it exhibits higher hydrophobicity than methyl or ethyl analogs, which may enhance skin retention .
  • Benzyl benzoate : A naturally occurring compound with a balsamic odor, it is widely used in pharmaceuticals (e.g., scabicides) and fragrances .
Compound Odor Profile Applications Cytotoxicity (Reported)
This compound Not reported Research, fragrances Limited data
Methyl benzoate Cananga-like Fragrances, solvents Low
Benzyl benzoate Balsamic, almond-like Pharmaceuticals Moderate (dose-dependent)

Physicochemical and Functional Comparisons

  • Reactivity: Ethyl 4-(dimethylamino) benzoate, a related amine-containing benzoate, demonstrates higher reactivity in resin polymerization compared to methacrylate derivatives, suggesting electron-donating substituents enhance reactivity . For this compound, steric hindrance from the isopropyl group may reduce reaction rates in similar systems.
  • Degradation Pathways : Microbial degradation of benzoate derivatives (e.g., by Rhodococcus sp. CS-1) involves aromatic ring cleavage and benzoate pathway enzymes . The bulky substituents in this compound may slow degradation compared to simpler analogs like methyl benzoate.

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